molecular formula C8H5ClO4 B1349401 2-Chloroisophthalic acid CAS No. 13049-16-6

2-Chloroisophthalic acid

Cat. No.: B1349401
CAS No.: 13049-16-6
M. Wt: 200.57 g/mol
InChI Key: NJKVZDOEWYNQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroisophthalic acid is an organic compound with the molecular formula C8H5ClO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

2-Chloroisophthalic acid can be synthesized through several methods. One common synthetic route involves the chlorination of isophthalic acid. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom on the benzene ring .

Industrial production methods often involve large-scale chlorination processes, where isophthalic acid is treated with chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

2-Chloroisophthalic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases for substitution reactions, acid catalysts for esterification, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloroisophthalic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: This compound is used in the production of polymers, resins, and coatings

Mechanism of Action

The mechanism by which 2-chloroisophthalic acid exerts its effects depends on its specific application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. In drug development, it may target specific molecular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

2-Chloroisophthalic acid can be compared with other similar compounds, such as:

    Isophthalic acid: The parent compound without the chlorine substitution.

    2-Bromoisophthalic acid: Similar structure but with a bromine atom instead of chlorine.

    2-Fluoroisophthalic acid: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific reactivity and the effects of the chlorine atom on its chemical properties. The presence of the chlorine atom can influence the compound’s reactivity, making it more suitable for certain chemical reactions and applications .

Properties

IUPAC Name

2-chlorobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKVZDOEWYNQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345282
Record name 2-Chloroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13049-16-6
Record name 2-Chloroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroisophthalic acid
Reactant of Route 2
Reactant of Route 2
2-Chloroisophthalic acid
Reactant of Route 3
Reactant of Route 3
2-Chloroisophthalic acid
Reactant of Route 4
Reactant of Route 4
2-Chloroisophthalic acid
Reactant of Route 5
Reactant of Route 5
2-Chloroisophthalic acid
Reactant of Route 6
Reactant of Route 6
2-Chloroisophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.